2-[3-Iodobenzoyl]isoindoline
Description
Properties
Molecular Formula |
C15H12INO |
|---|---|
Molecular Weight |
349.17 g/mol |
IUPAC Name |
1,3-dihydroisoindol-2-yl-(3-iodophenyl)methanone |
InChI |
InChI=1S/C15H12INO/c16-14-7-3-6-11(8-14)15(18)17-9-12-4-1-2-5-13(12)10-17/h1-8H,9-10H2 |
InChI Key |
YTOIQTCGCVRJED-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=CC(=CC=C3)I |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of 2-[3-Iodobenzoyl]isoindoline
The synthesis of this compound typically involves the reaction of isoindoline derivatives with iodobenzoyl halides. Various synthetic methodologies have been reported, including microwave-assisted techniques and palladium-mediated processes, which enhance the efficiency and yield of the desired product .
Anticancer Activity
Research indicates that derivatives of isoindoline, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and possess antiproliferative effects against various human cancer cell lines such as Caco-2 and HCT-116 .
- Case Study : A study demonstrated that certain isoindole-1,3-dione derivatives showed promising results in inhibiting cancer cell proliferation and inducing cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Isoindoline derivatives have been reported to exhibit considerable antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .
Imaging Agent for Melanoma
A notable application of a related compound, 123I-MEL037 (which incorporates an isoindoline structure), has been explored as a radiopharmaceutical for melanoma imaging. This compound demonstrated rapid tumor uptake and high sensitivity in detecting melanoma tumors in preclinical models .
- Mechanism : The uptake mechanism is believed to involve interaction with melanin-containing melanocytes, making it a promising candidate for both diagnostic imaging and potential therapeutic applications in melanoma treatment.
Alzheimer’s Disease Research
Another area of interest is the development of multifunctional compounds targeting Alzheimer's disease. Derivatives of isoindoline have been designed to inhibit cholinesterase enzymes and β-secretase, presenting a dual-action approach to treating this complex condition .
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound can be influenced by its structural modifications. SAR studies have indicated that halogenation and variations in substituents significantly affect the pharmacological properties of isoindoline derivatives .
Summary Table of Applications
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at the meta-position of the benzoyl group serves as an excellent leaving group, enabling aryl-iodine bond substitution under transition metal catalysis. Key findings include:
Table 1: Nucleophilic substitution reactions of 2-[3-iodobenzoyl]isoindoline
Mechanistically, palladium(0) or copper(I) catalysts facilitate oxidative addition into the C–I bond, followed by ligand exchange with nucleophiles and reductive elimination . Steric hindrance from the isoindoline ring slows reaction kinetics compared to simpler aryl iodides .
Palladium-Catalyzed Cross-Couplings
The iodine atom enables participation in Sonogashira , Suzuki-Miyaura , and Heck couplings , forming carbon–carbon bonds:
Table 2: Cross-coupling reactions of this compound
The isoindoline ring’s electron-withdrawing effect enhances oxidative addition efficiency but may reduce coupling yields due to steric constraints . For example, Sonogashira reactions require elevated CO pressure (20 atm) to stabilize intermediates .
Ring-Opening and Functionalization
Under acidic or basic conditions, the isoindoline ring undergoes ring-opening or dehydrogenation :
-
Acidic Hydrolysis : Treatment with HCl (6M) at 80°C cleaves the lactam ring, yielding 3-iodobenzoylphthalic acid derivatives.
-
Base-Induced Elimination : KOtBu in DMF promotes dehydrogenation to form isoindole analogs, which participate in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) .
Metal-Halogen Exchange
Organometallic reagents induce halogen-lithium exchange , enabling further functionalization:
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| n-BuLi | THF, −78°C → rt | 3-Lithio-2-benzoylisoindoline | Precursor for C-electrophiles | |
| Grignard (RMgX) | Et₂O, 0°C | 3-Alkyl-2-benzoylisoindoline | Alkylation/arylation |
The lithio intermediate reacts with electrophiles (e.g., CO₂, aldehydes) to introduce carboxyl or hydroxyl groups at the 3-position .
Catalytic Carbonylation
Under CO atmosphere (20 atm) and Pd catalysis, the compound undergoes cyclocarbonylation with alkynes or alkenes:
-
With ortho-ethynylbenzamides , it forms fused isoindolinone derivatives via tandem Sonogashira-cyclization (34–70% yield) .
-
In THF solvent, carbonylative coupling with alkenes produces α,β-unsaturated ketones (45–60% yield) .
Photocatalytic Transformations
Visible-light irradiation in the presence of Ru(bpy)₃²⁺ catalyzes C–H functionalization :
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Halogen Effects
2-(2-Iodophenyl)isoindoline-1,3-dione
- Structure : Iodine at the 2-position of the phenyl ring.
- Key Data :
- Comparison : The iodine’s ortho position induces significant steric hindrance, reducing planarity compared to 3-substituted analogs. This distortion may affect crystal packing and solubility.
2-[3-Iodobenzoyl]isoindoline
- Longer C=O bond lengths (~1.20 Å, similar to ) and reduced steric strain compared to 2-iodophenyl derivatives.
Halogen Replacement: Bromine vs. Iodine
2-(2-Bromoethyl)isoindoline-1,3-dione
- Structure : Bromine on an ethyl side chain.
- Key Data: Br···O interaction: 3.162 Å . Melting point: Not reported, but crystallization occurs in ethanol with 86% yield . π-π stacking distances: 3.517–3.950 Å .
- Comparison : Bromine’s smaller atomic radius and lower polarizability compared to iodine result in weaker halogen bonding. This may reduce thermal stability and alter pharmacokinetics.
Heterocyclic and Functional Group Modifications
2-[(3-Iodobenzoyl)amino]benzamide
- Structure : Features a benzamide group instead of isoindoline.
- Key Data :
2-[(2-Methyl-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione
Data Tables
Table 1: Structural and Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
